molecular formula C6H11NO B12102116 [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

Cat. No.: B12102116
M. Wt: 113.16 g/mol
InChI Key: GFWCRAOJLDHNKN-PHDIDXHHSA-N
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Description

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine is a bicyclic amine compound characterized by its unique three-dimensional structure. This compound is part of the oxabicyclohexane family, which is known for its rigid and compact structure, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include alkyl halides and other electrophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .

Comparison with Similar Compounds

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine can be compared to other bicyclic amines, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its oxabicyclohexane core and methanamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2/t5-,6-/m1/s1

InChI Key

GFWCRAOJLDHNKN-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(COC2)CN

Canonical SMILES

C1C2C1(COC2)CN

Origin of Product

United States

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